(s)-n-Methylpiperidin-3-amine
Description
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Structure
3D Structure
Properties
CAS No. |
80918-67-8 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3S)-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
LJAXTAOSOVPBQH-LURJTMIESA-N |
Isomeric SMILES |
CN[C@H]1CCCNC1 |
Canonical SMILES |
CNC1CCCNC1 |
Origin of Product |
United States |
Significance of Chiral Piperidine Scaffolds in Organic and Medicinal Chemistry Research
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a multitude of natural products and synthetic drugs. thieme-connect.comwikipedia.org When this ring system is chiral, meaning it exists in non-superimposable mirror-image forms, its importance in organic and medicinal chemistry is significantly amplified. nih.gov
The introduction of chirality into the piperidine scaffold offers several advantages in drug design and development:
Enhanced Biological Activity and Selectivity The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. nih.govyoutube.com The specific stereochemistry of a chiral piperidine can lead to a more precise fit with its target, enhancing the drug's potency and selectivity for that target. researchgate.netthieme-connect.com This can result in a more effective therapeutic agent with fewer off-target side effects.
Improved Pharmacokinetic Profiles By optimizing the stereochemistry of the piperidine ring, medicinal chemists can fine-tune the pharmacokinetic properties of a drug, leading to better bioavailability and a more desirable duration of action. thieme-connect.comresearchgate.net
The prevalence of chiral piperidine motifs in numerous FDA-approved drugs underscores their importance in modern medicine. thieme-connect.comresearchgate.net The ability to synthesize piperidine derivatives with specific stereochemistry is therefore a key focus in contemporary organic synthesis. organic-chemistry.orgumich.eduacs.org
Overview of S N Methylpiperidin 3 Amine As a Stereochemically Defined Amine
(S)-N-Methylpiperidin-3-amine is a chiral building block featuring a piperidine (B6355638) ring with a methyl group on the nitrogen atom and an amino group at the 3-position with a specific (S)-configuration. sigmaaldrich.combldpharm.com This defined stereochemistry is a crucial aspect of the molecule, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.gov
The structure of this compound possesses two key functional groups: a tertiary amine within the piperidine ring and a primary amine substituent. sigmaaldrich.com This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, as each amine group can be selectively modified. fiveable.mebasf.com
The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The substituents on the ring can be in either axial or equatorial positions, with the equatorial position generally being more stable. The specific conformation of this compound and its derivatives can significantly impact their interaction with biological targets. wikipedia.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 902152-76-5 sigmaaldrich.com |
| Molecular Formula | C6H14N2 sigmaaldrich.com |
| Molecular Weight | 114.19 g/mol sigmaaldrich.com |
| IUPAC Name | (3S)-1-methyl-3-piperidinamine sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| Storage Temperature | 4°C, protect from light sigmaaldrich.com |
Historical Context of Asymmetric Aminopiperidine Synthesis and Utility
Asymmetric Total Synthesis Strategies for Enantiopure this compound
The direct and controlled synthesis of enantiopure this compound presents significant challenges. Researchers have devised several asymmetric total synthesis strategies to address this, focusing on the stereoselective construction of the piperidine ring.
Enantioselective Reduction of Imines and Pyridinium (B92312) Salts
A prominent strategy for synthesizing chiral piperidines involves the asymmetric reduction of prochiral cyclic imines or pyridinium salts. This approach offers a direct route to the desired enantiomer by employing chiral catalysts or reagents that can differentiate between the two faces of the C=N double bond or the aromatic ring.
Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes featuring chiral ligands have proven effective for the asymmetric hydrogenation of pyridinium salts. nih.govmdpi.com For instance, the use of an iridium(I) catalyst with a P,N-ligand enables the hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. mdpi.com The stereoselectivity of this reaction is determined during the protonation of the resulting enamine intermediate. mdpi.com High enantioselectivities, with enantiomeric ratios (er) up to 93:7, have been achieved using ligands like MeO-BoQPhos. nih.gov The resulting enantioenriched piperidines can then be further transformed into more complex molecules. nih.gov
Rhodium-Catalyzed Transfer Hydrogenation: Rhodium catalysts have also been successfully employed in the asymmetric reduction of pyridinium salts. A notable development is the rhodium-catalyzed reductive transamination, which uses a chiral primary amine as both a source of chirality and a nitrogen source, and formic acid as the hydrogen source. dicp.ac.cnbohrium.com This method avoids the need for high-pressure hydrogen gas and allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com
Phosphenium Ion Catalysis: A more recent development involves the use of chiral diazaphosphenium triflates as catalysts for the hydroboration or hydrosilylation of cyclic imines. sci-hub.se These metal-free catalysts have demonstrated high activity and enantioselectivities, with enantiomeric ratios reaching up to 97:3 for the reduction of cyclic imines to the corresponding pyrrolidines and piperidines. sci-hub.se
| Catalytic System | Substrate | Key Features | Reported Selectivity | Reference |
|---|---|---|---|---|
| Iridium/MeO-BoQPhos | 2-Alkyl-pyridinium salts | Asymmetric hydrogenation | Up to 93:7 er | nih.gov |
| Rhodium/Chiral Amine | Pyridinium salts | Asymmetric reductive transamination | Excellent diastereo- and enantioselectivities | dicp.ac.cnbohrium.com |
| Chiral Diazaphosphenium Triflate | Cyclic imines | Metal-free hydroboration/hydrosilylation | Up to 97:3 er | sci-hub.se |
Chiral Auxiliary-Mediated Approaches to Piperidine Ring Formation
Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been effectively applied to the synthesis of chiral piperidines.
A common approach involves the use of chiral oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be attached to a precursor molecule to control the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) reactions, that are used to construct the piperidine ring. wikipedia.orgnih.govsigmaaldrich.com For example, a cysteine-derived oxazolidinone auxiliary has been used in a range of asymmetric transformations, including Michael additions and alkylations, to generate chiral building blocks for cyclic structures. nih.gov The stereoselectivity is often induced by the steric bulk of the auxiliary, which directs the approach of reagents to one face of the molecule. numberanalytics.com After the key stereocenter is set, the auxiliary can be cleaved to provide the desired chiral piperidine precursor.
Stereoselective Cyclization Reactions to Construct the Piperidine Core
The stereoselective construction of the piperidine ring through cyclization reactions is another powerful strategy. These methods often involve the formation of one or more stereocenters during the ring-closing step.
Acid-Catalyzed Cyclization: Densely substituted tetrahydroquinolines can be synthesized through a catalytic reaction that forms up to two rings, three bonds, and three stereogenic centers in a single step with excellent stereocontrol. rsc.org While scandium(III) triflate can act as a precatalyst, control experiments have shown that a protic acid is the active catalyst in these transformations. rsc.org
Reductive Cyclization of Amino Acetals: A diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, offers a route to control the stereochemistry of piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step. mdpi.com
Gold-Catalyzed Cyclization: A modular approach to substituted piperidin-4-ols involves the gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This reaction proceeds through a cyclic imidate intermediate, which is then reduced to an α-amino ether that undergoes a spontaneous rearrangement to form the piperidin-4-one core. nih.gov This method allows for high diastereoselectivity in the ring formation. nih.gov
Biocatalytic and Enzymatic Resolution Techniques for Enantiomeric Enrichment
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for industrial applications. rsc.org
Enzymatic Transamination Processes for Chiral Amine Generation
Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. nih.govacs.org This process can be used for the asymmetric synthesis of enantiomerically pure amines from prochiral ketones. nih.gov
For the synthesis of 3-aminopiperidine derivatives, ω-transaminases have been employed to aminate prochiral 1-Boc-3-piperidone. nih.gov Using isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor, this method can produce both (R)- and (S)-3-amino-1-Boc-piperidine with high yield and enantiomeric excess. nih.gov The use of immobilized enzymes allows for easier separation and reuse of the biocatalyst. nih.gov Transaminases from various sources, such as Halomonas elongata and Mycobacterium vanbaalenii, have shown broad substrate scope and high selectivity for the synthesis of small cyclic amines. google.comchimia.chresearchgate.net
| Enzyme Source | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Commercial immobilized ω-transaminases | 1-Boc-3-piperidone | (R)- and (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess, reusable catalyst | nih.gov |
| Halomonas elongata (HeWT) | Prochiral cyclic ketones | (S)-cyclic amines | Broad substrate scope, excellent conversion | chimia.chresearchgate.net |
| Mycobacterium vanbaalenii PYR-1 | 3-piperidone derivatives | (R)-3-amino piperidine derivatives | High product concentration and optical purity | google.com |
Crystallization-Induced Dynamic Resolution in Piperidine Synthesis
Crystallization-induced dynamic resolution (CIDR) is a powerful technique that combines the continuous epimerization of a racemate in solution with the selective crystallization of one of the diastereomers. researchgate.netresearchgate.net This process can theoretically convert a racemic mixture entirely into a single, desired enantiomer. researchgate.netresearchgate.net
In the context of piperidine synthesis, CIDR has been utilized to great effect. For example, in the synthesis of a key intermediate for the orexin (B13118510) receptor antagonist MK-6096, a crystallization-induced dynamic resolution was employed to convert a mixture of trans and cis lactam acid diastereomers into the desired trans-lactam acid salt. researchgate.netacs.org This key step proceeded with greater than 95% diastereomeric excess and a 91% yield. acs.org The process relies on finding conditions where the desired diastereomer is less soluble and crystallizes out of solution, thereby shifting the equilibrium of the interconverting diastereomers in solution towards the crystallizing product. researchgate.net This technique has also been applied to the resolution of α-substituted carboxylic acids using chiral amines to form diastereomeric salts. nih.gov
Advanced Reductive Amination Protocols for N-Methylation and Amine Introduction
Reductive amination is a cornerstone for the formation of C-N bonds and is widely used in the synthesis of piperidines. mdpi.com This method typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced. mdpi.comresearchgate.net Advanced protocols focus on improving selectivity, yield, and the use of milder, more efficient reducing agents. researchgate.netresearchgate.net
Development of Catalytic Systems for Stereocontrol in Reductive Amination
The choice of ligand is crucial for achieving high enantioselectivity. Modifications to the BINOL backbone of phosphoramidite (B1245037) ligands, such as the introduction of substituents at the 3,3'-positions, have been shown to significantly boost enantioselectivity, with some reactions achieving up to 97% ee. rsc.org The rigidity of the piperidine ring structure in the ligand can also influence the stereochemical outcome. rsc.org
Biocatalysis, specifically the use of transaminases, offers another highly stereoselective route. researchgate.net A three-enzyme system has been used for the biocatalytic transamination to introduce chirality with excellent enantioselectivity (>99% ee). researchgate.net Imine reductases have also been employed for the asymmetric reductive amination of ketones. researchgate.net
Sequential Reductive Amination Strategies for Complex Analogues
Sequential reductive amination reactions provide a versatile pathway for constructing complex and unsymmetrically substituted piperidine analogues. nih.govfrontiersin.org This strategy involves multiple reductive amination steps, allowing for the controlled introduction of different substituents. For example, a library of amide analogues of the M1 allosteric agonist TBPB was prepared through a reductive amination sequence using functionalized acyl piperidones and various amines. nih.gov
The synthesis of polyhydroxypiperidines often employs a double reductive amination (DRA) approach on dicarbonyl compounds derived from sugars. chim.it This method allows for the formation of the piperidine skeleton with control over the stereochemistry of the hydroxyl groups. chim.it The choice of the nitrogen source, which can range from ammonia (B1221849) to more complex amines, and the reducing agent, such as NaBH3CN or catalytic hydrogenation, are critical for the success and stereoselectivity of the cyclization. chim.it For instance, the treatment of a 5-keto-D-glucose derivative with benzhydrylamine and NaBH3CN resulted in a deoxynojirimycin derivative as the major diastereoisomer in a 96:4 ratio. chim.it
Stereochemical Control in Alkene and Alkyne Cyclization for Piperidine Scaffolds
The cyclization of unsaturated precursors, such as alkenes and alkynes, is a powerful strategy for the construction of the piperidine ring with stereochemical control. These reactions often utilize transition metal catalysts or proceed through radical or electrophilic pathways.
Transition Metal-Catalyzed Hydroamination and Amination-Cyclization Reactions
Transition metal-catalyzed intramolecular hydroamination of alkenes and allenes is a key method for synthesizing chiral piperidines. researchgate.netunimi.itacs.org Catalysts based on metals like palladium, rhodium, gold, and iron have been successfully employed. unimi.itacs.orgnih.govorganic-chemistry.org
Palladium-catalyzed reactions: Palladium catalysts are widely used for intramolecular hydroaminations and are particularly effective in cascade reactions involving C-C coupling followed by cyclization. unimi.itacs.org For example, a mild and facile Pd-catalyzed intramolecular hydroamination of unactivated alkenes can be performed at room temperature. organic-chemistry.org Enantioselective versions, such as the 6-endo aminoacetoxylation of unactivated alkenes using a pyridine-oxazoline (Pyox) ligand, can produce chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org
Gold-catalyzed reactions: Gold(I) catalysts are effective for the intramolecular hydroamination of N-allenyl carbamates and unactivated olefins. organic-chemistry.org Asymmetric hydroamination of allenes catalyzed by phosphinegold(I) complexes can lead to the formation of vinyl piperidines with high enantiomeric excess. organic-chemistry.org
Iron-catalyzed reactions: Iron(III) catalysts, such as Fe(OTf)3, can promote the intramolecular hydroamidation of sulfonamides with allenic subunits to yield piperidine derivatives. acs.org
Rhodium-catalyzed reactions: Rhodium complexes have been used for the anti-Markovnikov hydroamination of vinylarenes, reacting with various secondary amines, including piperidine, to form the corresponding amine products in high yields. nih.gov
The choice of ligand is critical for controlling the stereoselectivity of these reactions. Chiral ligands, such as chiral P-O ligands in palladium-catalyzed aza-Heck cyclizations, can provide high selectivity. mdpi.com
Radical and Electrophilic Cyclization Strategies for Piperidine Formation
Radical and electrophilic cyclizations offer alternative pathways to piperidine scaffolds, often with unique reactivity and selectivity. mdpi.comnih.gov
Radical Cyclizations: These reactions can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metals. mdpi.comnih.govnih.gov For instance, a photoredox strategy has been developed for the synthesis of spiro-piperidines from linear aryl halide precursors, using an organic catalyst to generate an aryl radical that undergoes regioselective cyclization. nih.gov Copper(I)-catalyzed radical enantioselective cyclization of β-lactams with an alkene residue can lead to the formation of piperidine rings. mdpi.com Another approach involves the intramolecular cyclization of N-alkenylamides initiated by tert-butyl hypoiodite. organic-chemistry.org
Electrophilic Cyclizations: These reactions are often promoted by Lewis acids or other electrophilic reagents. mdpi.com For example, ferric chloride can act as both a Lewis acid and a nucleophile to induce the E-selective cyclization of alkynes to form N-heterocycles with alkylidene moieties. mdpi.com Iodocyclization of unsaturated tosylamides, promoted by the Oxone oxidation of KI, is another effective method for producing N-tosyl iodopiperidines. organic-chemistry.org A visible-light-initiated iodine-catalyzed Csp3–H amination has been shown to selectively form piperidines over the typically preferred pyrrolidines. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperidines to reduce environmental impact. researchgate.netrsc.org This includes the use of renewable resources, safer solvents, and more efficient catalytic systems. rsc.orgmdpi.com
One notable green approach is the use of deep eutectic solvents (DESs) as alternatives to traditional organic solvents. mdpi.com DESs have been successfully employed in metal-catalyzed amine synthesis, such as the Ullman amine synthesis and the Chan–Evans–Lam amination. mdpi.com For example, the synthesis of an enantioenriched amine precursor to (R)-Cinacalcet was achieved in a DES with high yield and enantiomeric excess. mdpi.com
Another green strategy involves the pseudo six-component synthesis of spiropiperidine derivatives using a recyclable, magnetic nanoparticle-supported iron catalyst. This method allows for high yields and full conversion of reactants without heating. mdpi.com Furthermore, the use of water as a solvent in certain iridium(III)-catalyzed reactions can prevent racemization and enable highly enantioselective synthesis of substituted piperidines. mdpi.com
The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. rsc.org For example, the annulation reaction between an anhydride (B1165640) and an azadiene has been shown to be a highly atom-efficient and stereoselective method for producing highly functionalized piperidines. rsc.org
Nucleophilic Properties and Alkylation Reactions of the Amine Functionality
The presence of a lone pair of electrons on the nitrogen atom of the secondary amine at the 3-position confers nucleophilic character to this compound. This allows it to readily participate in nucleophilic substitution and acylation reactions.
Alkylation reactions, typically following an SN2 mechanism, can be achieved by treating the amine with alkyl halides. ucalgary.ca The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. ucalgary.ca However, a common challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine. masterorganicchemistry.com This can lead to a mixture of mono- and poly-alkylated products. masterorganicchemistry.com To achieve mono-alkylation, an excess of the amine starting material is often employed. mnstate.edu In the case of this compound, the secondary amine can be alkylated to form a tertiary amine. Further alkylation of the tertiary N-methylpiperidine nitrogen can lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
Acylation of the secondary amine with reagents such as acetyl chloride in the presence of a base like pyridine (B92270) leads to the formation of the corresponding amide.
| Reaction Type | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Alkylation | Methyl Iodide | THF | - | Quaternary ammonium salt | 85% | |
| Acylation | Acetyl Chloride | Pyridine | - | N-acetyl-N-methyl-1-(methylsulfonyl)piperidin-3-amine | 70% | |
| Nucleophilic Displacement | Benzylamine | DMF | 120°C | Benzylamine moiety replacing methylsulfonyl group | 65% |
This table presents representative nucleophilic reactions of a related N-methylsulfonyl piperidine derivative to illustrate the reactivity of the amine functionality. Yields and conditions can vary based on the specific substrate and reagents.
Oxidative Transformations and N-Oxide Formation
The nitrogen atoms in this compound can undergo oxidation to form various products, most notably N-oxides. The tertiary amine of the N-methylpiperidine ring is particularly susceptible to oxidation by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deresearchgate.net The oxidation of tertiary amines to their corresponding N-oxides is a common transformation in organic synthesis. wikipedia.org
The oxidation of the tertiary nitrogen in N-methylpiperidine derivatives can lead to the formation of two diastereomeric N-oxides, with the oxygen atom being either axial or equatorial. The stereoselectivity of this oxidation is influenced by the steric environment around the nitrogen atom and the nature of the oxidizing agent. researchgate.net For N-methylpiperidine itself, oxidation with hydrogen peroxide tends to favor the N-oxide with the oxygen in the equatorial position. However, the presence of substituents on the piperidine ring can significantly alter this preference. thieme-connect.de Studies on various N-methylpiperidine derivatives have shown that increasing steric bulk at positions adjacent to the nitrogen favors equatorial attack by the oxidizing agent. thieme-connect.de In contrast, oxidations with m-CPBA generally show a higher preference for axial attack and are less sensitive to the steric effects of substituents on the ring. researchgate.net For this compound, the chiral center at the 3-position would be expected to influence the diastereoselectivity of N-oxide formation.
Piperidine N-oxides are key intermediates in the reverse Cope cyclization, a powerful method for the formation of functionalized piperidines. thieme-connect.denih.gov This reaction involves the intramolecular addition of a hydroxylamine (B1172632) to an alkene or alkyne. nih.govresearchgate.net The process is the microscopic reverse of the Cope elimination, which is a syn-elimination of a tertiary amine N-oxide to an alkene and a hydroxylamine. researchgate.net
The mechanism of the reverse Cope cyclization is a concerted, pericyclic process that proceeds through a five-membered cyclic transition state. nih.govunl.pt This reaction is stereospecific and has been utilized in the synthesis of complex natural products. unl.pt While the forward Cope elimination rarely occurs with six-membered rings, the reverse reaction is applicable for the formation of piperidine rings. acs.org The reaction is thermodynamically controlled and can be influenced by the length of the tether connecting the hydroxylamine and the unsaturated moiety. researchgate.net
Electrophilic Aromatic Substitution Reactions on Piperidine-Fused Systems
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The piperidine ring in this compound is a saturated heterocyclic system and, therefore, does not undergo electrophilic aromatic substitution. The nitrogen atom in the piperidine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. nih.gov
For a reaction to be classified as an electrophilic aromatic substitution, the piperidine ring would need to be fused to an aromatic system, such as a benzene (B151609) or pyridine ring, to form a quinoline (B57606) or a related structure. liverpool.ac.uk In such fused systems, the electrophilic substitution would occur on the aromatic portion of the molecule. nih.gov The reactivity and regioselectivity of the substitution would be governed by the nature of the aromatic ring and the directing effects of the substituents present, including the piperidine ring. However, for this compound itself, this type of reaction is not applicable.
Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidine Core
The piperidine ring, while generally stable, can undergo ring-opening and ring-contraction/expansion reactions under specific conditions. Ring-opening of the N-methylpiperidine ring can be achieved through various methods, including the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide.
Ring contraction of piperidine derivatives to form pyrrolidines is a synthetically useful transformation. These reactions often proceed through the formation of an iminium ion intermediate, which can be trapped by a nucleophile to yield the pyrrolidine (B122466) derivative. Oxidative rearrangement using reagents like iodosobenzene (B1197198) diacetate can facilitate this transformation. Another approach involves the formation of a bicyclic aziridinium (B1262131) ion intermediate from a piperidine bearing a leaving group at the 3-position. Subsequent nucleophilic attack leads to the ring-opened pyrrolidine product. Photochemical methods have also been developed for the ring contraction of pyridines to pyrrolidine derivatives. researchgate.netumich.edu
Ring expansion of piperidine derivatives can also occur, for instance, through rearrangements involving aziridinium intermediates. arkat-usa.org The treatment of certain piperidine derivatives with reagents like diethylaminosulfur trifluoride (DAST) can also induce ring expansion. researchgate.netderpharmachemica.com
| Reaction Type | Starting Material | Reagent/Condition | Product | Reference |
| Ring Contraction | N-substituted piperidines | Specific oxidant and additive | Pyrrolidin-2-ones or 3-iodopyrroles | |
| Ring Contraction | N-H piperidines | PhI(OAc)2, then NaBH4 or H2O | Pyrrolidine derivatives | |
| Ring Contraction | Pyridines | Silylborane, photo-promoted | Pyrrolidine derivatives | researchgate.netumich.edu |
| Ring Expansion | Bicyclic azetidiniums | - | Pyrrolidines, piperidines, azepanes | arkat-usa.org |
Detailed Mechanistic Investigations of Key Reactions Involving this compound
The chemical transformations of this compound and its derivatives have been the subject of mechanistic studies, particularly in the context of the synthesis of pharmaceutically active compounds like Tofacitinib. nih.govresearchgate.netresearchgate.net The synthesis of Tofacitinib involves the coupling of a derivative of this compound with a pyrrolo[2,3-d]pyrimidine core. researchgate.net
Computational studies, often employing density functional theory (DFT), have been used to investigate the reactivity of piperidine derivatives. These studies provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction pathways. For instance, the HOMO-LUMO energy gap can be correlated with the chemical reactivity of the molecule. Natural Bond Orbital (NBO) analysis is another computational tool used to understand orbital interactions and charge distribution within the molecule.
In the context of alkylation reactions, the mechanism is a classic SN2 process where the amine acts as the nucleophile. ucalgary.ca For oxidative transformations, the stereochemical outcome of N-oxide formation has been rationalized by considering the steric hindrance around the nitrogen atom. researchgate.net The reverse Cope cyclization is understood to proceed through a concerted, pericyclic transition state, and theoretical calculations have been employed to study the energetics of this process for different substrates. nih.govresearchgate.netunl.pt
Kinetic and Isotopic Labeling Studies for Reaction Pathway Elucidation
Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it, offering a window into the reaction mechanism. For piperidine derivatives, kinetic analyses can reveal the roles of reactants, catalysts, and solvents in determining the reaction pathway.
Kinetic Studies:
The rate of a reaction involving this compound can be monitored by tracking the concentration of reactants or products over time using techniques like spectroscopy or chromatography. For instance, in a nucleophilic substitution reaction where the 3-amino group acts as the nucleophile, the reaction rate might be first-order in both the piperidine derivative and the electrophile. Such a finding would suggest a bimolecular mechanism, likely an SN2 type reaction.
In a hypothetical kinetic study of the N-alkylation of this compound with an alkyl halide, the rate law might be determined as:
Rate = k[this compound][Alkyl Halide]
This second-order rate law would support a concerted mechanism where the nucleophilic attack and the leaving group departure occur simultaneously. The rate constant, k, would be influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature.
Illustrative Kinetic Data for N-Alkylation:
| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
| This is a hypothetical data table for illustrative purposes. |
Isotopic Labeling Studies:
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.net By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)), researchers can follow the labeled atom's position in the products. google.com
For this compound, deuterium labeling can be particularly insightful. For example, to determine whether a proton transfer is the rate-determining step in a reaction, a kinetic isotope effect (KIE) study can be performed. This involves comparing the rate of reaction of the standard compound with that of a deuterated analogue. A significant KIE (kH/kD > 1) suggests that the C-H (or N-H) bond is broken in the rate-determining step. For instance, studies on the reaction of 2,4-dinitrofluorobenzene with piperidine have utilized fluorine kinetic isotope effects to probe the rate-limiting step. acs.org
In the context of the Maillard reaction, isotope labeling studies using ¹⁵N-labeled lysine (B10760008) have been instrumental in demonstrating the formation of piperidine. acs.orgresearchgate.net These studies have helped to distinguish between different potential mechanistic pathways. acs.orgresearchgate.net Similarly, deuterated piperidine (piperidine-d11) is used in enzyme kinetics and metabolic pathway studies to differentiate between substrates and products, providing insights into reaction mechanisms. smolecule.com
Hypothetical Isotopic Labeling Experiment:
To investigate the mechanism of a hypothetical base-catalyzed elimination reaction where a proton is abstracted from the carbon adjacent to the amino group, one could synthesize this compound with deuterium at the C2 and C4 positions. If the reaction rate is significantly slower with the deuterated compound, it would provide strong evidence for a mechanism where C-H bond cleavage at these positions is part of the rate-determining step.
| Compound | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 5.0 x 10⁻³ | |
| This compound-d₄ (at C2, C4) | 1.0 x 10⁻³ | 5.0 |
| This is a hypothetical data table for illustrative purposes. |
Transition State Analysis in Piperidine-Based Reactions
Transition state theory describes the reaction rate in terms of a hypothetical activated complex, or transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the kinetics and stereochemical outcome of a reaction. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling transition states in reactions involving piperidine derivatives. acs.org
For reactions involving this compound, computational analysis can be used to explore different possible reaction pathways and identify the most energetically favorable one. For example, in a nucleophilic addition reaction, calculations can model the approach of the nucleophile to the electrophile, mapping out the potential energy surface and locating the transition state structure.
Studies on the kinetic resolution of disubstituted piperidines have employed DFT calculations to understand the origins of enantioselectivity. nih.gov These calculations have shown that the acylation occurs via a concerted 7-membered transition state, with the conformation of the piperidine ring playing a crucial role in determining the reaction rate and selectivity. nih.gov For instance, DFT studies on 2-aryl-4-methylenepiperidines have been used to calculate the Gibbs free energy of activation for ring flipping and Boc-group rotation, which are crucial for understanding the compound's reactivity in kinetic resolutions. acs.orgwhiterose.ac.uk
Theoretical calculations have also been used to investigate the conformational dynamics of N-methylpiperidine itself, identifying the chair and twist conformers and the energy barriers between them. rsc.org Such fundamental understanding of the conformational landscape is essential for accurately modeling the transition states of its reactions.
Illustrative Calculated Transition State Energies for a Hypothetical Reaction:
| Proposed Mechanism | Transition State | Calculated Activation Energy (kcal/mol) |
| Concerted | TS1 | 15.2 |
| Stepwise | TS2 (Step 1) | 25.8 |
| TS3 (Step 2) | 10.1 | |
| This is a hypothetical data table for illustrative purposes. |
Strategic Utility of S N Methylpiperidin 3 Amine As a Chiral Building Block in Complex Molecular Construction
Application in the Asymmetric Synthesis of Diverse Heterocyclic Frameworks
The enantiomerically pure nature of (S)-N-Methylpiperidin-3-amine makes it a prime starting material for the stereoselective synthesis of more elaborate heterocyclic systems. nih.govthieme-connect.com Synthetic chemists leverage the inherent chirality of this building block to direct the formation of new stereocenters, a cornerstone of modern asymmetric synthesis. nih.govrsc.org
Incorporation into Nitrogen-Containing Chiral Scaffolds
Chiral piperidine (B6355638) scaffolds are prevalent in a wide array of active pharmaceutical ingredients. thieme-connect.comresearchgate.net this compound serves as a key component in the assembly of these complex nitrogen-containing chiral scaffolds. nih.govmdpi.com Its structure is integrated into larger molecules, providing a rigid and stereochemically defined anchor point. For example, the amine functionality can be readily derivatized to form amides, sulfonamides, or participate in coupling reactions, thereby linking the chiral piperidine core to other molecular fragments. This approach is fundamental in medicinal chemistry for creating libraries of drug-like molecules with improved physicochemical and pharmacokinetic properties. thieme-connect.comresearchgate.net The synthesis of polyhydroxylated piperidines, a class of iminosugars, often relies on cyclization strategies from chiral pool precursors, illustrating how a pre-existing chiral center guides the formation of the heterocyclic ring. nih.gov
Construction of Multi-Stereocenter Organic Molecules
A significant challenge in organic synthesis is the controlled construction of molecules with multiple stereocenters. researchgate.netdicp.ac.cn this compound provides an elegant solution, where its existing stereocenter at the C3 position influences the stereochemical outcome of subsequent reactions. This principle is effectively demonstrated in reactions such as Mannich or aldol-type additions, where the chiral piperidine framework directs the facial approach of incoming reagents, leading to the diastereoselective formation of new C-C or C-N bonds. rsc.org For instance, the synthesis of 2,4,5-trisubstituted piperidines, which are core structures in various natural products and potent enzyme inhibitors, often employs strategies where an existing substituent on the ring dictates the stereochemistry of subsequent additions. acs.org This substrate-controlled stereoselectivity is a powerful tool for building complex molecules with precisely defined three-dimensional architecture. nih.govacs.org
Role as a Chiral Intermediate in Advanced Organic Synthesis
Beyond its direct incorporation, this compound functions as a versatile chiral intermediate, a stepping stone in multi-step synthetic sequences. google.com Its functional groups—a secondary cyclic amine and a primary chiral amine—offer orthogonal reactivity that can be selectively manipulated.
Precursor in Fragment-Based Synthesis Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful paradigm in medicinal chemistry, relying on the identification of small, low-molecular-weight fragments that bind to a biological target. rsc.orgwhiterose.ac.uk These fragments are then elaborated or "grown" into more potent lead compounds. whiterose.ac.uk Chiral, three-dimensional fragments are particularly valuable in this approach as they can explore protein binding pockets more effectively than flat, aromatic structures. whiterose.ac.uk this compound is an ideal precursor for such 3-D fragments. whiterose.ac.uk Its rigid piperidine core and defined stereochemistry provide a fixed scaffold from which synthetic vectors can be extended to probe interactions within a protein's active site. rsc.org Synthetic methodologies are developed to functionalize such cyclic amines, allowing for their elaboration into more complex and selective ligands. whiterose.ac.uk
Key Synthon in Divergent Synthetic Pathways
Divergent synthesis is a strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. wikipedia.org this compound is an excellent example of a key synthon for such pathways. Starting from this single chiral building block, a multitude of distinct products can be accessed by varying reaction partners and conditions. wikipedia.orgsorbonne-universite.fr For example, the primary amine can be engaged in a variety of transformations (e.g., acylation, alkylation, reductive amination) with one set of reagents, while the N-methyl group on the piperidine ring can be modified in subsequent steps. This divergent approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery, allowing chemists to systematically modify different parts of the molecule to optimize biological activity. wikipedia.orgsorbonne-universite.fr
Influence of Piperidine Ring Conformation on Reaction Stereoselectivity
The stereochemical outcome of reactions involving piperidine derivatives is often profoundly influenced by the conformational preferences of the six-membered ring. rsc.orgresearchgate.net The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the substituents on the ring will preferentially occupy either axial or equatorial positions, and this conformation dictates the trajectory of approaching reagents.
For a nucleophilic or electrophilic attack to occur, the reagent must approach the piperidine ring from a specific face (top or bottom). The existing substituents on the chair conformer can sterically hinder one face over the other, leading to a highly stereoselective reaction. For example, a bulky group in an equatorial position will effectively shield that face of the ring, directing an incoming reagent to the opposite, less hindered axial face. This principle is critical in diastereoselective reactions where a new stereocenter is formed, as the conformation of the starting chiral piperidine intermediate determines the configuration of the product. rsc.orgbeilstein-journals.org Computational studies and low-temperature NMR analyses are often used to predict the most stable conformation of such intermediates and thus rationalize the observed stereoselectivity. researchgate.netbeilstein-journals.org
Integration of S N Methylpiperidin 3 Amine in Chiral Ligand and Catalyst Design
Development of N-Methylpiperidin-3-amine-Derived Chiral Ligands
The synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis, and (S)-N-Methylpiperidin-3-amine serves as an excellent starting material for this purpose. The distinct reactivity of its nitrogen atoms allows for selective functionalization, leading to the creation of ligands with finely tuned steric and electronic properties.
Phosphine-amine ligands are a significant class of hybrid ligands that have been extensively used in asymmetric catalysis. The combination of a soft phosphine (B1218219) donor and a hard amine donor in one molecule allows for effective coordination to a metal center, often leading to enhanced catalytic activity and enantioselectivity. The incorporation of the this compound moiety into phosphine-amine ligands introduces a rigid chiral backbone, which can effectively transmit chiral information during the catalytic cycle. These P,N hybrid ligands are particularly effective in cooperative catalysis. nih.gov
Research has focused on synthesizing novel 1,3-P,N ligands that exhibit hemilabile coordination behavior, which is crucial for creating open coordination sites on the metal catalyst during the reaction. nih.gov The flexibility of the piperidine (B6355638) ring in these ligands, combined with the chirality of the amine group, allows for the creation of a well-defined chiral pocket around the metal center. This has been instrumental in achieving high enantioselectivity in various catalytic transformations.
Oxazoline-containing ligands are another important class of chiral ligands that have seen widespread use in asymmetric catalysis. The synthesis of piperidine-based oxazoline (B21484) ligands, often derived from amino alcohols, has been a successful strategy. While direct derivatization of this compound into an oxazoline ligand is a synthetic challenge, the broader principle of using chiral backbones to construct such ligands is well-established. For instance, (S)-serine methyl ester has been used to create (R)-4-hydroxymethyloxazoline N-O ligands. researchgate.net
Diamine ligands derived from chiral backbones are also highly effective in asymmetric catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can induce high levels of enantioselectivity. The piperidine scaffold provides a rigid and sterically defined environment, which is advantageous for creating a chiral pocket.
Application in Asymmetric Transition Metal Catalysis
Ligands derived from or analogous to the this compound scaffold have been successfully employed in a range of asymmetric transition metal-catalyzed reactions. The choice of the metal center is often dictated by the specific transformation being targeted.
Iridium catalysts bearing chiral ligands are powerful tools for the asymmetric hydrogenation of prochiral substrates, particularly challenging ones like unfunctionalized alkenes and ketones. mdpi.comnih.gov The development of iridium complexes with P,N hybrid ligands has shown significant promise in this area. nih.gov These catalysts can activate molecular hydrogen and deliver it to the substrate with high stereocontrol.
The mechanism of iridium-catalyzed asymmetric hydrogenation is complex and can proceed through different catalytic cycles, such as an Ir(III)/Ir(V) cycle. nih.gov The nature of the chiral ligand is critical in determining the efficiency and enantioselectivity of the reaction. While specific data on this compound derived ligands in iridium-catalyzed hydrogenation is emerging, related systems have demonstrated the potential of this approach. For example, the asymmetric transfer hydrogenation of cyclic imines has been successfully achieved with high enantioselectivity using iridium catalysts. researchgate.net
Table 1: Performance of Iridium Catalysts in Asymmetric Transfer Hydrogenation of Imines
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Time |
|---|---|---|---|---|
| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | [IrCp*(CAMPY)Cl]Cl with HCOOH/N-methylpiperidine | High | up to 76% | - |
| Various 3,4-dihydoisoquinolines | [IrCp*(CAMPY)Cl]Cl with HCOOH/N-methylpiperidine | 91-99% | 88-97% | 1-2 min |
| Various β-carbolines | [IrCp*(CAMPY)Cl]Cl with HCOOH/N-methylpiperidine | 91-99% | 88-97% | 1-2 min |
| Various cyclic sulfonyl imines | [IrCp*(CAMPY)Cl]Cl with HCOOH/N-methylpiperidine | 91-99% | 88-97% | 1-2 min |
Data sourced from a study on asymmetric transfer hydrogenation of cyclic imines. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands for palladium-catalyzed asymmetric reactions is a vibrant area of research. Ligands incorporating the this compound scaffold can be effective in a variety of palladium-catalyzed transformations, such as asymmetric allylic alkylation and Heck reactions.
Recent studies have shown the utility of chiral ligands in palladium-catalyzed asymmetric C-H activation and annulation reactions. For example, a palladium-catalyzed enantioselective C-H activation/[4 + 1] annulation has been developed to construct chiral isoindoline (B1297411) derivatives. nih.gov Another notable application is the palladium-catalyzed asymmetric aminohydroxylation of 1,3-dienes, which provides access to chiral 3,4-dihydro-2H-1,4-benzoxazines with high enantioselectivity. nih.gov
Table 2: Palladium-Catalyzed Asymmetric Aminohydroxylation of 1,3-Dienes
| Diene | N-Tosyl-2-aminophenol | Ligand | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Various 1,3-dienes | Various N-tosyl-2-aminophenols | Chiral pyridinebis(oxazoline) | High | up to 96:4 |
Data from a study on PdII-catalyzed asymmetric aminohydroxylation. nih.gov
Copper and rhodium complexes bearing chiral ligands are also widely used in asymmetric catalysis. Copper catalysts are particularly known for their utility in conjugate additions, cyclopropanations, and amination reactions. researchgate.net The use of chiral ligands derived from piperidine scaffolds can lead to high enantioselectivity in these transformations.
Rhodium catalysts, often in combination with chiral phosphine ligands, are highly effective for asymmetric hydrogenation and hydroformylation reactions. nih.gov The modular nature of phospholane-based ligands has allowed for the development of highly efficient rhodium catalysts for the enantioselective hydrogenation of a variety of substrates. nih.gov The hemilabile coordination of P,N ligands to rhodium has been demonstrated, which is a key feature for catalytic activity. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-4-hydroxymethyloxazoline |
| (S)-serine methyl ester |
| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline |
| 3,4-dihydro-2H-1,4-benzoxazines |
Theoretical and Computational Investigations of S N Methylpiperidin 3 Amine and Its Reactivity
Quantum Chemical Calculations for Conformational Analysis and Stability
DFT Studies on Ring Inversion and Substituent Effects
The piperidine (B6355638) ring in (S)-N-methylpiperidin-3-amine can adopt several conformations, with the chair form being the most stable. However, ring inversion to a boat or twist-boat conformation is possible. DFT studies can model the energy barriers associated with these conformational changes. The presence of the N-methyl and 3-amino substituents significantly influences the conformational equilibrium.
The orientation of these substituents, either axial or equatorial, leads to different conformers with distinct energies. The relative stability of these conformers is governed by a combination of steric and electronic effects. For instance, the N-methyl group generally prefers an equatorial position to minimize steric hindrance. The preference of the 3-amino group is more complex and can be influenced by intramolecular hydrogen bonding and solvent effects. DFT calculations allow for the precise quantification of these energy differences, providing insights into the predominant conformation under different conditions.
Analysis of Intramolecular Interactions and Stereochemical Preferences
Intramolecular interactions play a crucial role in determining the stereochemical preferences of this compound. The possibility of hydrogen bonding between the amino group and the ring nitrogen can stabilize certain conformations. Computational methods can identify and quantify the strength of these interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the principles of computational chemistry can be applied to predict its reactivity.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can be used to predict the reactivity of the amino and methylamino groups in this compound. For example, the nucleophilicity of the nitrogen atoms can be assessed by calculating their atomic charges and the energies of their frontier molecular orbitals. This information can help predict how the molecule will react with various electrophiles.
Furthermore, computational studies can elucidate the stereoselectivity of reactions involving this chiral amine. By modeling the transition states of different reaction pathways, it is possible to determine which diastereomeric product is likely to be favored. This is particularly important in synthetic chemistry, where controlling the stereochemical outcome of a reaction is often a primary goal.
Solvation Models in Computational Reaction Studies
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Solvation models are a critical component of computational studies of chemical reactions. rsc.org These models can be broadly categorized as explicit or implicit. rsc.org
Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solvent's interaction with the solute. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach offers a good balance between accuracy and computational cost and is widely used to study the effect of different solvents on reaction equilibria and transition state energies.
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Focus on binding modes for chemical design, not biological effects)
The piperidine scaffold is a common structural motif in many biologically active molecules. Molecular modeling and docking studies are essential tools for understanding how piperidine-containing ligands, such as derivatives of this compound, interact with their biological targets. These studies are crucial for the rational design of new and improved therapeutic agents.
Structure-based drug design often utilizes the piperidine scaffold. For instance, a series of 4-(3-aminomethylphenyl)piperidinyl-1-amides were designed as inhibitors of βII tryptase, a serine protease implicated in inflammatory diseases. nih.gov X-ray crystallography and computational modeling were used to guide the modification of a lead compound, leading to potent and selective inhibitors. nih.gov Similarly, the piperidine scaffold has been employed in the design of selective inhibitors for neuronal nitric oxide synthase (nNOS). rsc.org
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. mdpi.com These simulations score different binding poses based on factors like intermolecular interactions and conformational energy. mdpi.com By analyzing the predicted binding modes, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. This knowledge can then be used to design new ligands with improved potency and selectivity. The use of defined molecular scaffolds is a key strategy in creating multifunctional molecules. mdpi.com
The table below summarizes key computational techniques and their applications in the study of piperidine-based compounds.
| Computational Technique | Application in Studying Piperidine Scaffolds |
| Density Functional Theory (DFT) | Conformational analysis, determination of stable conformers, calculation of ring inversion barriers, and assessment of substituent effects. |
| Molecular Docking | Prediction of ligand binding modes within a protein active site, identification of key intermolecular interactions, and guidance for structure-based drug design. |
| Implicit Solvation Models (e.g., PCM) | Evaluation of solvent effects on conformational equilibria and reaction energetics. |
Force Field Development for Piperidine-Containing Systems
Molecular dynamics simulations, which are central to understanding the dynamic behavior of molecules like this compound and their interactions with biological systems, rely on the accuracy of the underlying force field. frontiersin.org A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. wikipedia.org For small organic molecules, especially those containing heteroatoms and chiral centers like this compound, the development of accurate and reliable force field parameters is a significant challenge.
Standard force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement) provide parameters for a wide range of common biomolecules. nih.govnih.gov However, for novel or less common molecules, specific parameterization is often necessary to ensure the accuracy of the simulations. The parameterization process for a new molecule typically involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org
The development of force field parameters for piperidine-containing systems requires careful consideration of several factors:
Ring Puckering: The force field must accurately reproduce the potential energy surface for the piperidine ring's puckering, including the relative energies of the chair, boat, and twist-boat conformations, as well as the energy barriers between them.
Nitrogen Inversion: For N-substituted piperidines like this compound, the energy barrier for the inversion of the nitrogen atom, which interconverts the axial and equatorial positions of the methyl group, must be correctly represented.
Dihedral Potentials: The torsional parameters for the dihedral angles within the piperidine ring and involving the substituents are crucial for describing the conformational preferences of the molecule. These are often derived from high-level quantum mechanical calculations of the potential energy surface for the rotation around specific bonds.
Partial Atomic Charges: The distribution of electron density in the molecule is represented by partial atomic charges. These are critical for describing electrostatic interactions, including hydrogen bonding, which are often vital for ligand-receptor binding. These charges are typically derived by fitting to the electrostatic potential calculated from quantum mechanics.
The process of parameterizing a new molecule for a force field like CHARMM or AMBER often involves a combination of quantum mechanical calculations and fitting to experimental data where available. acs.org For instance, quantum mechanical calculations can provide data on molecular geometry, vibrational frequencies, and dihedral energy profiles, which are then used to optimize the corresponding force field parameters.
Table 2: Key Parameters in a Typical Force Field for Piperidine Systems
| Parameter Type | Description | Method of Derivation |
| Bond Stretching | Parameters defining the energy required to stretch or compress a chemical bond. | Quantum Mechanics, Spectroscopy |
| Angle Bending | Parameters defining the energy required to bend the angle between three connected atoms. | Quantum Mechanics, Spectroscopy |
| Torsional (Dihedral) | Parameters defining the energy barrier for rotation around a chemical bond. | Quantum Mechanics (Potential Energy Scans) |
| Non-Bonded (van der Waals) | Parameters describing the short-range repulsive and long-range attractive forces between atoms. | Fitting to experimental data (e.g., liquid properties) |
| Non-Bonded (Electrostatic) | Partial atomic charges that describe the electrostatic interactions between atoms. | Fitting to Quantum Mechanical Electrostatic Potential |
The development of robust and transferable force fields for piperidine-containing systems is an ongoing area of research. nih.gov These efforts are essential for enabling accurate and predictive molecular simulations that can guide the design and discovery of new therapeutic agents based on the this compound scaffold.
Advanced Analytical Methodologies for Research on S N Methylpiperidin 3 Amine
Chiral Chromatography Techniques for Enantiomeric Excess Determination and Resolution
Chiral chromatography is indispensable for separating enantiomers and determining the enantiomeric excess (e.e.) of chiral compounds. For amines like (S)-N-Methylpiperidin-3-amine, which may lack a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability and improve chromatographic separation. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating stereoisomers.
HPLC Methods: The separation of the enantiomers of 3-aminopiperidine, a related compound, has been successfully achieved using chiral HPLC. nih.govsigmaaldrich.com A common challenge with such small amines is their poor UV absorbance. google.com To overcome this, pre-column derivatization with a reagent that introduces a chromophore is employed. For instance, derivatization with p-toluenesulfonyl chloride (PTSC) allows for UV detection. nih.govsigmaaldrich.com A developed method for piperidin-3-amine (B1201142) utilized a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, achieving a resolution greater than 4.0 between the enantiomers. nih.govsigmaaldrich.com Another approach involves derivatization with benzoyl chloride to form dibenzoyl-3-aminopiperidine, which can be analyzed by reverse-phase HPLC. google.com
GC Methods: GC is also a viable technique for the analysis of volatile amines. Due to the highly active nature of amines, which can lead to peak tailing, deactivated GC columns are necessary. labrulez.com For quantitative analysis of related compounds like 3-aminopiperidine in active pharmaceutical ingredients, a direct injection GC method using a diphenyl dimethyl polysiloxane stationary phase column with a flame ionization detector (FID) has been developed. researchgate.net This indicates that with appropriate column selection and optimization, GC can be a rapid and effective tool for routine analysis. researchgate.net Derivatization techniques, such as silylation or carbamate (B1207046) formation, can also be employed to improve the chromatographic behavior and sensitivity of amines in GC analysis. vt.edu
Table 1: Exemplary HPLC and GC Methods for Related Amines
| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detector | Key Findings |
|---|---|---|---|---|---|
| Chiral HPLC | (R/S)-Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | Resolution > 4.0 after PTSC derivatization. nih.govsigmaaldrich.com |
| RP-HPLC | Piperidine (B6355638) | Inertsil C18 | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68) | UV | LOD: 0.15 µg/mL, LOQ: 0.44 µg/mL. researchgate.net |
| GC | 3-Aminopiperidine | Diphenyl dimethyl polysiloxane | Helium | FID | Rapid and robust for quantitative analysis. researchgate.net |
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to HPLC. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, which has a polarity similar to hexane. nih.gov
For the separation of basic compounds like amines, additives are often required to improve peak shape and resolution. nih.govresearchgate.net The separation of a wide range of stimulants, including primary aliphatic amines, has been demonstrated using a cyanopropyl liquid chromatography column with a tertiary supercritical mobile phase. researchgate.net Furthermore, SFC has been shown to be effective in the analysis and purification of challenging α,α-diaryl primary amine mixtures. researchgate.net The use of water-rich modifiers and basic additives like ammonium (B1175870) hydroxide (B78521) can enhance chromatographic performance and MS detection. researchgate.net These examples suggest that SFC would be a highly suitable and "green" alternative for the chiral resolution of this compound.
Spectroscopic Techniques for Complex Structural Elucidation and Mechanistic Probes
Spectroscopic methods are crucial for the unambiguous identification and detailed structural analysis of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-methylpiperidine derivatives, 1H and 13C NMR provide detailed information about the chemical environment of each atom. chemicalbook.comrsc.orguq.edu.au In the case of this compound, specific NMR techniques can be used to confirm the stereochemistry. The coupling constants and chemical shifts of the protons on the piperidine ring can provide insights into their relative orientation and the conformation of the ring. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, which is invaluable for confirming the stereochemical assignment. Dynamic NMR studies could also be employed to investigate conformational changes of the piperidine ring.
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of a compound. For N-methylpiperidine, the molecular ion peak would be expected, along with characteristic fragments resulting from the loss of methyl or amino groups. nist.govdocbrown.info In a research context, MS is a powerful tool for monitoring the progress of a chemical reaction in real-time. By coupling a mass spectrometer to a reaction vessel, the consumption of reactants and the formation of products and intermediates can be tracked. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and any reaction byproducts, aiding in their definitive identification. nih.govrsc.org
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral center. To perform this analysis on this compound, it would first need to be crystallized, potentially as a salt with a suitable counter-ion (e.g., dihydrochloride). bldpharm.com The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, and bond angles, allowing for the unambiguous assignment of the (S) configuration at the C3 position of the piperidine ring. google.com This technique provides irrefutable proof of the stereochemistry.
Kinetic Studies and Reaction Monitoring Techniques
Understanding the kinetics of a chemical reaction is fundamental to its optimization, scale-up, and mechanistic elucidation. For reactions involving this compound, either as a reactant or a product, several sophisticated analytical techniques can be employed for real-time or quasi-real-time monitoring.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for kinetic analysis, allowing for the separation and quantification of reactants, intermediates, and products over time. nih.govmdpi.com By periodically sampling the reaction mixture and quenching the reaction, aliquots can be analyzed. The development of a suitable HPLC method is crucial and typically involves selecting a column and mobile phase that provide adequate resolution between all components of interest. For kinetic studies of reactions such as N-alkylation or acylation involving this compound, reverse-phase HPLC is often employed. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. nih.gov This data allows for the determination of reaction rates, rate constants, and reaction order. ajgreenchem.combridgewater.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers a non-invasive method for continuous reaction monitoring directly within the NMR tube. acs.orgwiley.com This technique provides real-time structural information and concentration data for all NMR-active species in the reaction mixture. For instance, ¹H NMR can be used to follow the disappearance of a proton signal specific to a reactant and the appearance of a new signal corresponding to the product. acs.org In reactions where this compound is formed, monitoring the emergence of the N-methyl signal or shifts in the piperidine ring protons can provide detailed kinetic profiles. cdnsciencepub.comrsc.org Furthermore, advanced techniques like ¹⁵N NMR can be particularly insightful for monitoring reactions at the nitrogen center, although this may require isotopic labeling. nih.govresearchgate.net
Mass Spectrometry (MS): Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry (ASAP-MS) offer rapid, direct analysis of reaction mixtures with minimal sample preparation. This method is highly sensitive and can quickly identify the formation of the desired product and any byproducts by their mass-to-charge ratio, making it an excellent tool for qualitative reaction monitoring and rapid screening of reaction conditions.
Purity Assessment in Synthetic Organic Research
The purity of this compound is a critical quality attribute, with two key aspects: chemical purity and enantiomeric purity. A variety of analytical methods are employed to ensure the compound meets the stringent requirements of its intended application.
Chemical Purity Assessment:
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a standard technique for assessing the purity of volatile and thermally stable compounds. For amines like this compound, derivatization may sometimes be employed to improve chromatographic performance and reduce peak tailing. nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification of any impurities present in the sample. monash.edu The relative peak areas in the chromatogram can provide a semi-quantitative measure of purity.
Quantitative NMR (qNMR): qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound. acs.org By integrating the signal of a specific proton (or other nucleus) of this compound against the signal of a certified internal standard of known concentration, the exact purity of the sample can be calculated. acs.org This technique is highly accurate and is gaining recognition as a primary analytical method.
Enantiomeric Purity Assessment:
The determination of the enantiomeric excess (e.e.) is crucial for any chiral compound. For this compound, this ensures that the desired stereoisomer is present in the correct proportion.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used method for determining the enantiomeric purity of chiral compounds. umn.eduuma.esheraldopenaccess.us The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov This involves reacting the amine with a chiral or achiral derivatizing agent that introduces a chromophore, such as para-toluenesulfonyl chloride or benzoyl chloride. nih.gov The resulting diastereomers or derivatized enantiomers can then be separated on a suitable chiral column and quantified. nih.gov
Table 1: Example Chiral HPLC Method for Piperidin-3-amine Enantiomers (Post-Derivatization)
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Agent | para-Toluene Sulfonyl Chloride (PTSC) | nih.gov |
| Column | Chiralpak AD-H | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm | nih.gov |
Chiral NMR Spectroscopy: The enantiomeric excess of chiral amines can also be determined by NMR spectroscopy through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govrsc.orgmdpi.com
Chiral Derivatizing Agents: Similar to HPLC, the chiral amine is reacted with a CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the ¹H or ¹³C NMR spectrum, and the ratio of their integrals corresponds to the enantiomeric ratio of the original amine. enamine.net
Chiral Solvating Agents: CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift non-equivalence in the NMR spectrum, allowing for the direct quantification of the enantiomers without chemical modification of the analyte. rsc.orgmdpi.com
The majority of commercially available chiral reagents contain enantiomeric impurities at levels greater than 0.01%, which can impact the stereoselectivity of a reaction and the purity of the final product. nih.gov Therefore, rigorous purity analysis using these advanced methodologies is an indispensable part of modern synthetic research.
Exploration of Derivatives and Analogues of S N Methylpiperidin 3 Amine
Synthesis of N-Functionalized Piperidin-3-amines
The secondary amine at the C-3 position of the piperidine (B6355638) ring is a prime handle for synthetic modification. Standard organic reactions can be employed to introduce a wide variety of functional groups, thereby modulating the compound's properties.
The nucleophilic secondary amine of piperidin-3-amine (B1201142) derivatives readily undergoes reactions with electrophilic partners. These transformations are fundamental in creating diverse libraries of compounds for biological screening.
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. This can be achieved by reacting the piperidin-3-amine with acyl chlorides (RCOCl), activated esters (such as N-hydroxysuccinimide esters), or carboxylic acids using standard peptide coupling reagents.
Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl), often in the presence of a non-nucleophilic base, yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly alter the acidity and solubility of the parent amine. A notable example involves the reaction of an amine with 2,3,4,5,6-pentafluorobenzene-1-sulfonyl chloride to introduce a fluorinated aryl sulfonamide moiety.
Carbylation: This category includes the formation of ureas and carbamates. Ureas can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents in a stepwise manner with another amine. Carbamates are typically formed through reaction with chloroformates.
These functionalization reactions allow for the introduction of a vast array of substituents, each influencing the molecule's steric and electronic profile.
Studies using density functional theory (DFT) have shown that for N-acylpiperidines, a substituent at the 2-position is strongly favored to be in the axial orientation. This preference, which can be up to 3.2 kcal/mol more stable than the equatorial conformer, increases the three-dimensional character of the molecule. This conformational locking can be crucial for fitting into specific protein binding pockets. In contrast, for simple N-alkyl piperidines, the conformational preferences are governed by more traditional steric effects. The piperidine ring itself is also related to the chemical stability of molecules like piperine, influencing steric and electronic properties.
| N-Substituent Type | Key Conformational Effect | Impact on Reactivity | Reference |
| N-Acyl | Induces pseudoallylic strain; strongly favors axial orientation for adjacent (C2) substituents. Can favor twist-boat conformations. | Reduces nucleophilicity of the nitrogen atom due to lone pair delocalization into the carbonyl group. | |
| N-Aryl | Induces pseudoallylic strain (less pronounced than N-acyl); favors axial orientation for adjacent (C2) substituents. | Reduces nitrogen nucleophilicity through lone pair conjugation with the aromatic ring. | |
| N-Alkyl | Standard steric interactions (A-values) dominate; equatorial substitution is generally favored for the N-alkyl group itself. | Maintains nitrogen nucleophilicity; participates in standard acid-base chemistry. |
Ring-Substituted and Heteroatom-Modified Piperidine Analogues
Beyond functionalizing the existing amine, altering the piperidine core itself by adding substituents or changing the ring composition opens up new avenues for creating structurally distinct analogues.
Introducing substituents such as halogens or alkyl groups directly onto the carbon framework of the piperidine ring can profoundly impact lipophilicity, metabolic stability, and binding interactions.
One efficient method for creating such analogues involves a one-pot reaction starting from halogenated amides. In this process, the amide is activated (e.g., with triflic anhydride), reduced with a hydride source like sodium borohydride, and undergoes a subsequent intramolecular nucleophilic substitution to form the piperidine ring, retaining the halogen on the core structure. This strategy allows for the synthesis of various N-substituted and some C-substituted piperidines under mild, metal-free conditions. Alkylated piperidines can be synthesized through various means, including the hydrogenation of substituted pyridines or through cyclization reactions of appropriately substituted acyclic precursors.
Replacing one or more of the methylene (B1212753) (-CH₂-) groups in the piperidine ring with a different heteroatom (e.g., nitrogen, oxygen, sulfur
Structure-Reactivity and Structure-Function Relationship Studies of Derivatives (excluding clinical function)
The piperidine scaffold is a common feature in many biologically active compounds, and structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. These studies systematically modify a lead compound's structure to understand how these changes affect its biological activity. For a hypothetical SAR study on derivatives of (S)-N-Methylpiperidin-3-amine , researchers would typically investigate modifications at several key positions:
The Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and its interaction with biological targets.
The N-Methyl Group: The methyl group on the piperidine nitrogen could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket.
The 3-Amino Group: The amino group at the 3-position is a key functional group that can be further derivatized, for example, by acylation or alkylation, to explore its role in biological activity.
Without specific research data, it is not possible to provide detailed research findings or construct data tables as requested. The following table is a hypothetical representation of what such a data table might look like, illustrating the type of data that would be generated in a typical SAR study.
Hypothetical Data Table for SAR Studies of this compound Derivatives
| Compound ID | R1 (at N1) | R2 (at 3-amino) | Modification on Piperidine Ring | Receptor Binding Affinity (Ki, nM) |
| Parent | -CH3 | -H | None | Data Not Available |
| Derivative 1 | -CH2CH3 | -H | None | Data Not Available |
| Derivative 2 | -CH3 | -COCH3 | None | Data Not Available |
| Derivative 3 | -CH3 | -H | 4-Fluoro | Data Not Available |
| Derivative 4 | -CH3 | -H | 4-Hydroxy | Data Not Available |
It is important to reiterate that the above table is for illustrative purposes only and does not represent actual experimental data. The absence of specific studies on the derivatives of This compound prevents a detailed discussion of their structure-reactivity and structure-function relationships.
Emerging Research Frontiers and Future Directions for S N Methylpiperidin 3 Amine Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure piperidines remains a significant challenge in organic chemistry. researchgate.net Traditional methods often involve lengthy synthetic sequences or require the use of stoichiometric chiral auxiliaries. nih.gov Consequently, a major focus of current research is the development of novel, highly stereoselective catalytic methods.
Recent advancements include the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts, which provides a rapid and efficient route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method is advantageous as it circumvents the need for pre-attaching a chiral auxiliary or using complex chiral transition metal catalysts and high-pressure hydrogen gas. dicp.ac.cn Another innovative approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org
Gold catalysis has also emerged as a powerful tool for piperidine (B6355638) synthesis. A one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular {[2+3]+1} annulation approach offers high flexibility and diastereoselectivity. nih.gov Furthermore, chemo-enzymatic methods are gaining traction. A one-pot amine oxidase/ene imine reductase cascade has been successfully employed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov
A selection of recently developed stereoselective synthetic methods for chiral piperidines is presented in the table below.
| Method | Catalyst/Reagent | Key Features | Reference(s) |
| Asymmetric Reductive Transamination | Rhodium catalyst, chiral primary amine | Excellent diastereo- and enantioselectivity, avoids high-pressure H2 | dicp.ac.cnresearchgate.net |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst, Josiphos ligand | High yield and enantioselectivity for 3-substituted piperidines | nih.govorganic-chemistry.org |
| Gold-Catalyzed Cyclization/Rearrangement | Gold catalyst, catecholborane | Modular and flexible synthesis of piperidin-4-ols | nih.gov |
| Chemo-enzymatic Dearomatization | Amine oxidase, ene imine reductase | Stereoselective synthesis of 3- and 3,4-substituted piperidines | nih.gov |
| Copper-Catalyzed Protoborylation | Copper(I) catalyst | Access to enantioenriched 3-boryl-tetrahydropyridines | acs.org |
Application in Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous synthesis, has garnered significant attention as a safe, efficient, and scalable alternative to traditional batch processing. acs.orgdurham.ac.ukmdpi.com The application of flow chemistry to the synthesis of piperidine derivatives, including precursors to (S)-N-Methylpiperidin-3-amine, is a rapidly developing field.
A continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. acs.org This method is readily scalable and has been applied to the efficient synthesis of drug precursors. acs.org Electrorganic synthesis in flow microreactors has also been demonstrated for the cyclization of imines with terminal dihaloalkanes to produce piperidine and pyrrolidine (B122466) derivatives in good yields. researchgate.net
Flow chemistry also enables the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous stream without the isolation of intermediates. durham.ac.uk This approach has been utilized in the synthesis of a potent δ-opioid receptor agonist, incorporating in-line purification with solid-supported reagents and real-time analytical monitoring. durham.ac.uk The integration of microwave-assisted heating in continuous flow (MACOS) has also proven effective, for instance, in a key Heck reaction step during the synthesis of a marine-derived compound. nih.gov
The table below summarizes some examples of piperidine synthesis in continuous flow.
| Reaction Type | Key Reagents/Conditions | Advantages | Reference(s) |
| Diastereoselective addition | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Rapid reaction times, high yield and diastereoselectivity, scalable | acs.org |
| Electroreductive cyclization | Imine, terminal dihaloalkanes, flow microreactor | Good yields compared to batch, preparative scale synthesis | researchgate.net |
| Multi-step synthesis with in-line purification | Sequence of microreactors, solid-supported reagents, in-line IR analysis | Telescoped process, reduced workup and waste | durham.ac.uk |
| Microwave-assisted Heck reaction | Aryl iodide, dibrominated agent, MACOS | Enables challenging coupling reactions in flow | nih.gov |
Sustainable and Green Chemical Syntheses of Piperidine Compounds
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to piperidines. nih.govresearchgate.netrasayanjournal.co.inacs.orgunibo.it This includes the use of environmentally benign solvents, catalysts, and energy sources.
The development of synthetic methods in water or under solvent-free conditions is a key area of green chemistry. researchgate.netrasayanjournal.co.in For example, multicomponent reactions (MCRs) are inherently atom-economical and can often be performed under green conditions. nih.gov The use of microwave irradiation and ultrasound as alternative energy sources can also lead to shorter reaction times and reduced energy consumption. nih.govrasayanjournal.co.in
Biocatalysis, as demonstrated by the chemo-enzymatic synthesis of piperidines, offers a highly selective and environmentally friendly approach, operating under mild conditions. nih.gov The use of solid-supported catalysts and reagents is another green strategy, as it simplifies product purification and allows for catalyst recycling. mdpi.com For instance, sulfonated SBA-16 catalysts have been shown to be a sustainable alternative for the Biginelli reaction to produce piperidine-related compounds, with favorable green chemistry metrics such as a high Green Motion sustainability score. researchgate.net
The following table highlights some green chemistry approaches relevant to piperidine synthesis.
| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference(s) |
| Use of renewable feedstocks | Not widely reported for piperidine synthesis yet, but an area of active research. | N/A | |
| Atom Economy | Multicomponent reactions (MCRs) | Biginelli reaction for dihydropyrimidinones (structurally related to piperidones) | nih.govresearchgate.net |
| Use of safer solvents | Reactions in water or solvent-free conditions | Microwave-assisted synthesis of pyridopyrimidine-2-thiones in ionic liquids | nih.govresearchgate.netrasayanjournal.co.in |
| Energy efficiency | Microwave and ultrasound irradiation | Microwave-assisted synthesis of pyrido-pyrimidine-2-ones/thiones | nih.govrasayanjournal.co.in |
| Use of catalysts | Biocatalysis, solid-supported catalysts | Chemo-enzymatic dearomatization of pyridines; Sulfonated SBA-16 catalysts | nih.govresearchgate.net |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. acs.orgarxiv.orgeurekalert.orgbeilstein-journals.orgrjptonline.org For complex targets like this compound, these tools can significantly accelerate the discovery and optimization of synthetic pathways.
Beyond retrosynthesis, ML models can predict reaction conditions, yields, and selectivity. eurekalert.orgbeilstein-journals.orgnih.gov This is particularly valuable for optimizing complex, multi-parameter reactions. By combining chemical knowledge with ML algorithms, researchers can develop predictive models that guide experimental design, reducing the number of experiments required and accelerating the development of efficient synthetic processes. eurekalert.orgbeilstein-journals.org The integration of AI with high-throughput experimentation (HTE) platforms further enhances the power of this approach, allowing for the rapid generation of large datasets to train and refine ML models. beilstein-journals.org
The table below illustrates the application of AI and ML in chemical synthesis.
| AI/ML Application | Description | Relevance to Piperidine Synthesis | Reference(s) |
| Retrosynthesis Prediction | AI models predict synthetic precursors for a target molecule. | Designing efficient synthetic routes to this compound and its analogs. | acs.orgarxiv.orgresearchgate.netmicrosoft.com |
| Reaction Condition Prediction | ML models suggest optimal solvents, catalysts, temperatures, etc. | Optimizing the stereoselective synthesis of chiral piperidines. | beilstein-journals.orggcande.org |
| Yield and Selectivity Prediction | Quantitative prediction of reaction outcomes. | Maximizing the formation of the desired piperidine isomer. | eurekalert.orgrjptonline.orgnih.gov |
| Catalyst Design | Screening virtual libraries of potential catalysts. | Discovering new and more efficient catalysts for piperidine synthesis. | gcande.org |
| Integration with HTE | Accelerating data generation for model training and validation. | Rapidly optimizing reaction conditions for novel piperidine syntheses. | beilstein-journals.org |
Exploration of New Catalytic Applications for this compound-Derived Ligands
While this compound is a valuable chiral building block in its own right, it and other chiral piperidines can also serve as scaffolds for the development of novel chiral ligands for asymmetric catalysis. The nitrogen atoms and the stereogenic centers of the piperidine ring make it an ideal platform for creating bidentate or multidentate ligands that can coordinate to a metal center and induce chirality in a catalytic transformation.
The development of new chiral ligands is a cornerstone of asymmetric catalysis. For example, P,N-ligands incorporating a chiral piperidine moiety could be explored in transition metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. mdpi.com The modular nature of piperidine synthesis allows for the fine-tuning of the steric and electronic properties of the resulting ligands by varying the substituents on the piperidine ring. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction.
Although direct examples of ligands derived from this compound are not yet widely reported in the literature, the principle is well-established with other chiral amines and heterocycles. The synthesis and evaluation of such ligands represent a promising avenue for future research, potentially leading to the discovery of novel and highly efficient catalysts for a wide range of asymmetric transformations.
The table below outlines potential catalytic applications for ligands derived from chiral piperidines.
| Catalytic Reaction | Metal | Potential Ligand Type | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Chiral P,N- or N,N-ligands | Enantioselective reduction of prochiral olefins, ketones, and imines. |
| Asymmetric Hydrosilylation | Rhodium, Platinum | Chiral phosphine-piperidine ligands | Enantioselective synthesis of chiral alcohols and amines. |
| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | Chiral piperidine-based N-heterocyclic carbene (NHC) ligands | Enantioselective formation of C-C and C-X bonds. |
| Asymmetric Michael Addition | Various | Chiral piperidine-derived organocatalysts | Enantioselective formation of C-C bonds. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-N-Methylpiperidin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, analogous piperidine derivatives have been synthesized at 35°C with stirring for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) . Optimization parameters include temperature (35–50°C), solvent choice (DMSO vs. DMF), and catalyst loading (0.1–0.5 equivalents). Reaction progress is monitored via TLC or HPLC.
Q. How is the stereochemical purity of this compound confirmed?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to resolve enantiomers. Complementary techniques include and NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereomeric environments. HRMS (ESI) confirms molecular weight and isotopic patterns .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Use P95/P100 respirators (US) or ABEK-P2 (EU) for airborne particles. Avoid drainage disposal due to potential aquatic toxicity. Conduct reactions in fume hoods with secondary containment. Toxicity data gaps (e.g., acute oral LD) necessitate conservative exposure controls, including gloveboxes for scale-up .
Advanced Research Questions
Q. How can contradictory NMR spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 8.87 ppm vs. δ 8.92 ppm for aromatic protons) may arise from solvent polarity, concentration, or trace impurities. Use deuterated solvents (CDCl, DMSO-d) with internal standards (TMS). For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling networks. Cross-validate with computational methods (DFT-based NMR prediction) .
Q. What strategies mitigate low yields in reductive amination steps during this compound synthesis?
- Methodological Answer : Low yields (<20%) may result from imine intermediate instability. Strategies include:
- Catalyst Screening : Test Pd/C, Ra-Ni, or transfer hydrogenation systems (e.g., ammonium formate).
- Solvent Optimization : Use methanol or THF with controlled water content (5–10%) to stabilize intermediates.
- Additives : Employ molecular sieves (3Å) to scavenge water or triethylamine to neutralize acid byproducts .
Q. How do electronic effects of substituents on the piperidine ring influence the basicity of this compound?
- Methodological Answer : Basicity (pK) is modulated by substituent electronegativity and position. For example, electron-withdrawing groups (e.g., -NO) at the 4-position reduce basicity via inductive effects, while 2-methyl groups enhance steric shielding of the amine. Titration (potentiometric or UV-Vis) in aqueous/organic solvents quantifies pK shifts. Computational models (e.g., COSMO-RS) predict trends .
Q. What computational methods are effective for predicting the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) identifies binding poses. QSAR models trained on piperidine derivatives use descriptors like logP, H-bond donors, and topological polar surface area (TPSA). MD simulations (GROMACS) assess ligand-receptor stability over 100-ns trajectories. Validate with in vitro assays (e.g., enzyme inhibition IC) .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies may arise from substrate scope limitations or reaction condition variability. Conduct meta-analyses of published protocols, focusing on turnover numbers (TON) and enantiomeric excess (ee%). Use factorial design experiments to isolate variables (e.g., temperature, catalyst loading). Cross-reference with kinetic studies (Eyring plots) to compare activation energies .
Q. What longitudinal study designs are suitable for evaluating the stability of this compound under storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., oxidation to N-oxide). Use Arrhenius modeling to extrapolate shelf life at 25°C. For photostability, expose samples to UV light (ICH Q1B guidelines) and track absorbance changes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
